![molecular formula C12H11N7O2 B2655446 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034506-06-2](/img/structure/B2655446.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

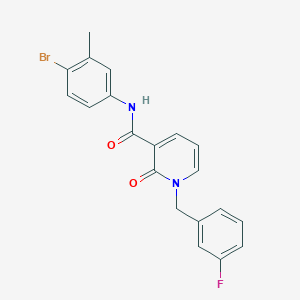

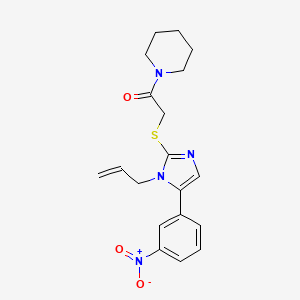

“4-Oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide” is a compound that has been designed, synthesized, and screened as a potential cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Synthesis Analysis

The compound was part of a new series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids. The anti-cholinesterase activities demonstrated that all the title compounds exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE in comparison to standard cholinesterase inhibitor donepezil .

Scientific Research Applications

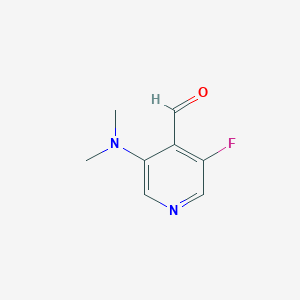

Synthesis and Chemical Properties

Recent research focuses on the synthesis and chemical properties of compounds related to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide, exploring their potential applications in medicinal chemistry and materials science.

Microwave-Assisted Synthesis and Biological Activities : A study by Başoğlu et al. (2013) discussed microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, indicating the relevance of similar compounds in developing antimicrobial agents. This synthesis pathway highlights the potential for creating derivatives with significant biological activities, including antimicrobial, antiurease, and antilipase activities (Başoğlu et al., 2013).

Photooxygenation of Oxazoles for Synthesizing Carboxylates : Wasserman, Gambale, and Pulwer (1981) described using oxazoles as masked forms of activated carboxylic acids, which upon reaction with singlet oxygen, form triamides. This method can be applied to synthesize macrolides, showcasing a potential synthetic route that could relate to the chemical structure of interest (Wasserman et al., 1981).

Antimicrobial Activity of Triazole Derivatives : The antimicrobial activity of 1,2,4-triazol-3-one derivatives was evaluated in a study by Fandaklı et al. (2012), demonstrating the synthesis of compounds with potential antimicrobial properties. This work suggests that structurally related triazole compounds, including the one , may exhibit useful antimicrobial properties (Fandaklı et al., 2012).

Unexpected Reactions in Synthesis : Ledenyova et al. (2018) explored the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-formylated products through ANRORC rearrangement. This study provides insight into the reactivity of similar compounds under specific conditions, which could be useful for designing novel synthetic pathways (Ledenyova et al., 2018).

Anti-Influenza Virus Activity : A study by Hebishy, Salama, and Elgemeie (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant anti-avian influenza virus activity. This highlights the potential of structurally related compounds in antiviral research (Hebishy et al., 2020).

Mechanism of Action

The compound exhibited about 49-fold higher inhibitory activity than donepezil (IC 50 = 3.2 ± 0.3 μM) against BuChE. This compound inhibited BuChE via a mixed-type inhibition mode. This finding demonstrated that the compound in addition to catalytic anionic site (CAS) can also interact with the peripheral anionic site (PAS) of BuChE .

properties

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O2/c20-11(10-7-14-17-15-10)13-5-6-19-12(21)8-3-1-2-4-9(8)16-18-19/h1-4,7H,5-6H2,(H,13,20)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDOQSKNCILFIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2655363.png)

![2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2655365.png)

![(E)-3-(4-nitrophenyl)-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2655368.png)

![1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2655372.png)